

An In-depth Technical Guide to 1-Dodecene, 12-iodo-

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Compound of Interest

Compound Name: 1-Dodecene, 12-iodo-

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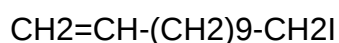
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and potential synthesis of **1-Dodecene, 12-iodo-**. Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes information from related molecules, namely 1-dodecene and 1-iodododecane, and established synthetic methodologies for terminal iodoalkenes. This document is intended to serve as a foundational resource for researchers interested in the potential applications of this functionalized long-chain alkene in medicinal chemistry and material science.

Molecular Structure and Properties

1-Dodecene, 12-iodo- is a long-chain hydrocarbon featuring a terminal double bond and a terminal iodine atom. The systematic IUPAC name for this compound is 12-iodododec-1-ene. The structure combines the reactivity of an alpha-olefin with the synthetic versatility of a primary alkyl iodide, making it an interesting, albeit not extensively studied, building block.

The molecular formula is C₁₂H₂₃I, and the calculated molecular weight is 294.21 g/mol. The structure can be represented as:



While specific experimental data for **1-Dodecene, 12-iodo-** is not readily available in the literature, its physical and chemical properties can be extrapolated from its constituent parts: 1-

dodecene and the carbon-iodine bond.

Predicted Physicochemical Properties

The properties of **1-Dodecene, 12-iodo-** are expected to be influenced by both the long alkyl chain, which imparts lipophilicity, and the polar carbon-iodine bond. The terminal double bond provides a site for various addition reactions.

Data Presentation

For comparative purposes, the known physical properties of the parent alkene, 1-dodecene, and the corresponding saturated alkyl iodide, 1-iodododecane, are presented below. These values provide a baseline for estimating the properties of **1-Dodecene, 12-iodo-**.

Table 1: Physical Properties of 1-Dodecene

Property	Value	Reference
CAS Number	112-41-4	[1][2][3][4]
Molecular Formula	C12H24	[1][2][3][4][5]
Molecular Weight	168.32 g/mol	[1][2][5]
Melting Point	-35 °C	[2][6]
Boiling Point	213 °C	[2][6]
Density	0.75 g/mL	[2]

Table 2: Physical Properties of 1-Iodododecane

Property	Value	Reference
CAS Number	4292-19-7	[7][8]
Molecular Formula	C12H25I	[7][8]
Molecular Weight	296.23 g/mol	[7][8]
IUPAC Name	1-iodododecane	[8]

Based on these related compounds, the following properties for **1-Dodecene, 12-iodo-** can be anticipated:

Table 3: Predicted Properties of **1-Dodecene, 12-iodo-**

Property	Predicted Value	Justification
Molecular Formula	C12H23I	Based on chemical structure
Molecular Weight	294.21 g/mol	Calculated from molecular formula
Boiling Point	> 213 °C	The addition of a heavy iodine atom is expected to increase the boiling point compared to 1-dodecene.
Density	> 0.75 g/mL	The higher molecular weight and the presence of iodine are expected to increase the density compared to 1-dodecene.
Solubility	Insoluble in water; Soluble in organic solvents	Consistent with long-chain hydrocarbons and alkyl halides.

Experimental Protocols

While a specific, validated protocol for the synthesis of **1-Dodecene, 12-iodo-** is not documented, a plausible synthetic route can be designed based on established methods for the synthesis of terminal iodoalkenes. A common strategy involves the hydroiodination of a terminal alkyne or the functionalization of a terminal diene. A more direct approach could involve the anti-Markovnikov hydroiodination of 1,11-dodecadiene.

Proposed Synthesis: Anti-Markovnikov Hydroiodination of 1,11-Dodecadiene

This proposed method involves the radical addition of hydrogen iodide to 1,11-dodecadiene. The use of a radical initiator directs the iodine atom to the terminal carbon, away from the more substituted position of the double bond.

Materials:

- 1,11-Dodecadiene
- Hydrogen Iodide (HI)
- Radical Initiator (e.g., Azobisisobutyronitrile - AIBN, or benzoyl peroxide)
- Anhydrous, non-polar solvent (e.g., hexane or heptane)
- Inert gas (e.g., Argon or Nitrogen)

Procedure:

- **Reaction Setup:** A dried, round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and an inert gas inlet is charged with 1,11-dodecadiene and the anhydrous solvent.
- **Initiation:** The solution is purged with the inert gas. The radical initiator is then added to the flask.
- **Hydroiodination:** Gaseous hydrogen iodide is bubbled through the solution at a controlled rate, or a solution of HI in a suitable solvent is added dropwise. The reaction mixture is typically stirred at room temperature or gently heated to initiate the radical chain reaction.
- **Monitoring:** The progress of the reaction is monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the consumption of the starting material.
- **Work-up:** Upon completion, the reaction mixture is cooled to room temperature. The excess HI is neutralized by washing with a dilute aqueous solution of sodium thiosulfate, followed by a wash with brine.

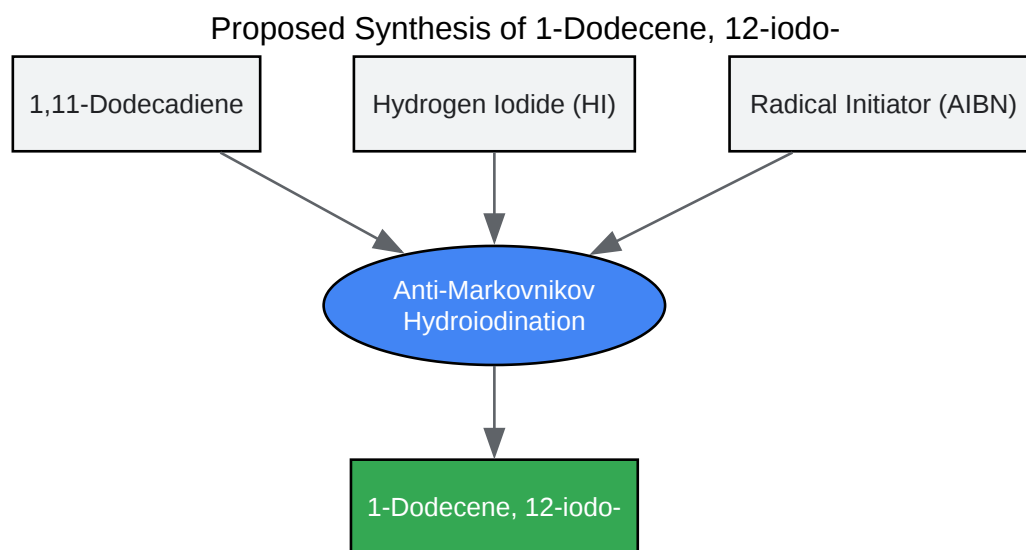
- Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to isolate the desired **1-Dodecene, 12-iodo-**.

Characterization: The structure and purity of the synthesized compound would be confirmed using standard analytical techniques, including:

- Nuclear Magnetic Resonance (NMR) Spectroscopy (^1H and ^{13}C): To confirm the connectivity of atoms and the positions of the double bond and the iodine atom.
- Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
- Infrared (IR) Spectroscopy: To identify the characteristic vibrational frequencies of the C=C double bond and the C-I bond.

Mandatory Visualization

Proposed Synthetic Pathway for 1-Dodecene, 12-iodo-

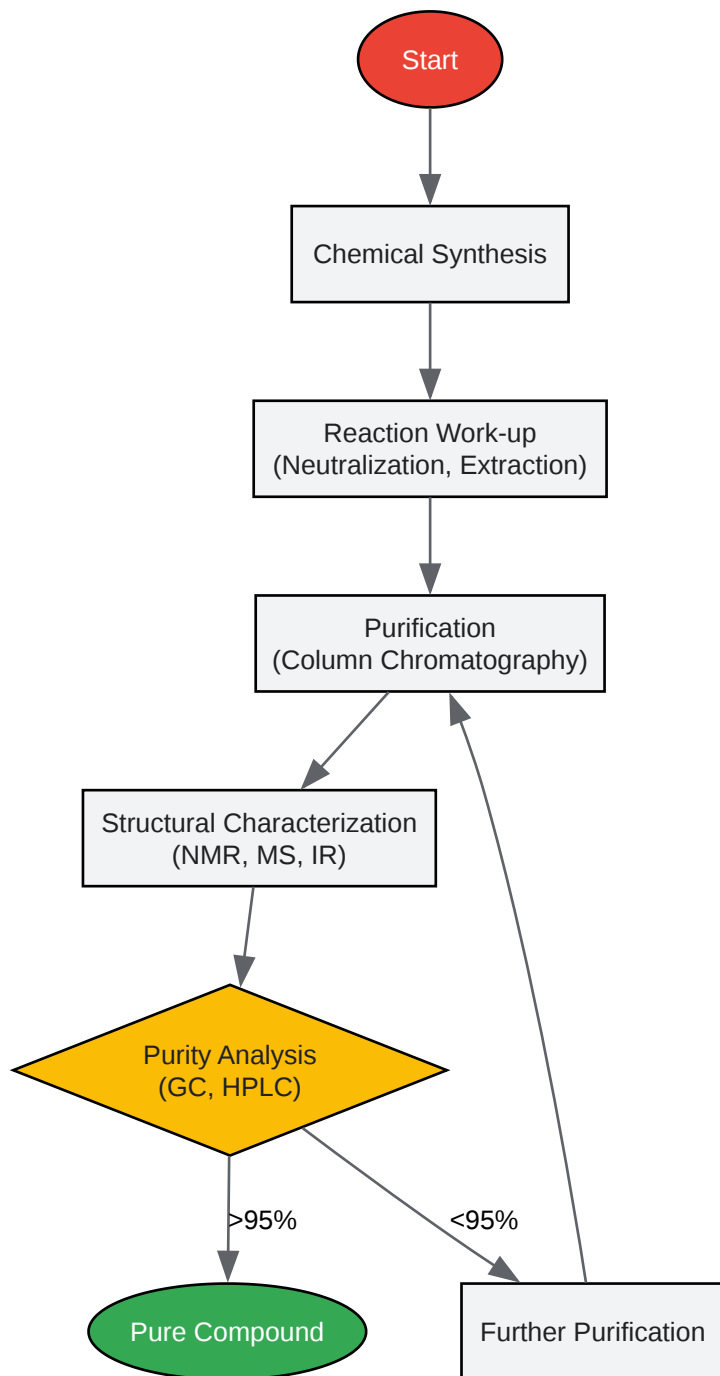


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Caption: Proposed synthetic route to **1-Dodecene, 12-iodo-**.

General Experimental Workflow for Synthesis and Characterization

General Workflow for Synthesis and Characterization

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Caption: A typical workflow for organic synthesis and analysis.

Potential Applications in Drug Development

While no specific biological activity or drug development applications for **1-Dodecene, 12-iodo-** have been reported, its structure suggests potential utility as a versatile intermediate in medicinal chemistry. The terminal alkene can be used in various coupling reactions and functional group transformations.[9] The terminal iodide is an excellent leaving group, making it suitable for nucleophilic substitution reactions to introduce a wide range of functionalities.

The long lipophilic carbon chain could be exploited to improve the membrane permeability and pharmacokinetic properties of drug candidates. Functionalized long-chain alkenes are of interest in the development of novel lipids for drug delivery systems, such as liposomes and lipid nanoparticles.

Conclusion

1-Dodecene, 12-iodo- represents an intriguing yet underexplored molecule with potential as a building block in organic synthesis and medicinal chemistry. This guide provides a foundational understanding of its structure, predicted properties, and a plausible synthetic approach. Further research is warranted to synthesize and characterize this compound and to explore its potential applications in drug discovery and materials science. The methodologies and data presented herein offer a starting point for researchers venturing into the study of this and related functionalized long-chain olefins.

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